Selcopintide (acetate)
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Overview
Description
Cpne7-DP (acetate), also known as Selcopintide acetate, is a synthetic peptide derived from the human CPNE7 protein. This compound consists of a sequence of ten amino acid residues (344-353) from the CPNE7 protein. Cpne7-DP (acetate) is known for its ability to promote dentin regeneration by upregulating odontoblast marker genes such as dentin sialophosphoprotein and nestin .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cpne7-DP (acetate) is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of Cpne7-DP (acetate) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and reproducibility. The final product is purified using high-performance liquid chromatography to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Cpne7-DP (acetate) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions
Reagents: Protected amino acids, coupling reagents (e.g., HBTU, HATU), deprotecting agents (e.g., trifluoroacetic acid), and solvents (e.g., dimethylformamide).
Major Products Formed
The major product formed is the Cpne7-DP (acetate) peptide itself, with high purity achieved through purification techniques .
Scientific Research Applications
Cpne7-DP (acetate) has several scientific research applications, particularly in the field of regenerative dentistry. It has been shown to promote dentin regeneration in both in vitro and in vivo models. The compound induces odontoblast-like differentiation, mineralization, and tubular dentin formation, making it a promising therapeutic agent for dentinal defects .
Mechanism of Action
Cpne7-DP (acetate) exerts its effects by directly penetrating odontoblast cells and upregulating odontoblast marker genes such as dentin sialophosphoprotein and nestin. This upregulation promotes the differentiation of odontoblast-like cells and the formation of dentin-like tissue. The peptide’s ability to occlude dentinal tubules further enhances its regenerative potential .
Comparison with Similar Compounds
Similar Compounds
Bioactive Glass Compounds: These compounds also promote dentin regeneration but through different mechanisms involving the release of ions that stimulate cellular responses.
Recombinant Bone Morphogenetic Protein 2 (rBMP2): This protein induces odontoblast differentiation and dentin formation but may have different stability and delivery challenges compared to Cpne7-DP (acetate).
Uniqueness
Cpne7-DP (acetate) is unique in its ability to directly penetrate odontoblast cells and specifically upregulate odontoblast marker genes. Its synthetic peptide nature allows for precise control over its composition and activity, making it a highly targeted and effective agent for dentin regeneration .
Properties
Molecular Formula |
C64H109N21O17 |
---|---|
Molecular Weight |
1444.7 g/mol |
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C62H105N21O15.C2H4O2/c63-27-5-1-11-40(67)51(88)81-47(33-36-17-21-38(85)22-18-36)57(94)78-42(13-3-7-29-65)53(90)79-45(25-26-50(68)87)56(93)75-41(12-2-6-28-64)52(89)76-43(15-9-31-73-61(69)70)54(91)77-44(16-10-32-74-62(71)72)55(92)83-49(35-84)59(96)82-48(34-37-19-23-39(86)24-20-37)58(95)80-46(60(97)98)14-4-8-30-66;1-2(3)4/h17-24,40-49,84-86H,1-16,25-35,63-67H2,(H2,68,87)(H,75,93)(H,76,89)(H,77,91)(H,78,94)(H,79,90)(H,80,95)(H,81,88)(H,82,96)(H,83,92)(H,97,98)(H4,69,70,73)(H4,71,72,74);1H3,(H,3,4)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-;/m0./s1 |
InChI Key |
LQIHNIPTIHLTKR-HDKZLILXSA-N |
Isomeric SMILES |
CC(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N)O |
Canonical SMILES |
CC(=O)O.C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N)O |
Origin of Product |
United States |
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